DPNI-gekäfigtes GABA

Übersicht

Beschreibung

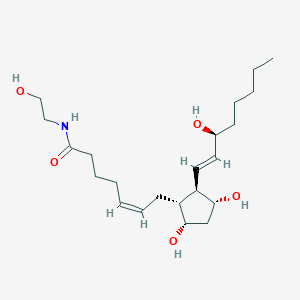

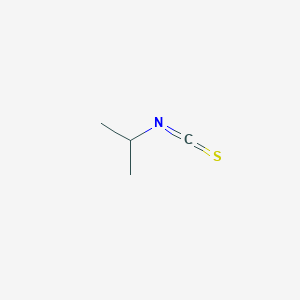

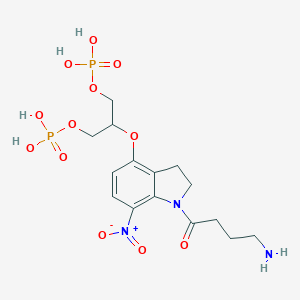

DPNI-caged-GABA, also known as Nitroindoline-caged gamma-aminobutyric acid, is a photoactivatable compound used in neuroscience research. It is designed to release gamma-aminobutyric acid upon exposure to light, allowing precise control over gamma-aminobutyric acid signaling in neural tissues. This compound is highly water-soluble and exhibits fast photorelease, making it efficient for use at near-ultraviolet and 405 nm wavelengths .

Wissenschaftliche Forschungsanwendungen

DPNI-gekäfigte GABA hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in der Neurowissenschaft:

Neurowissenschaft: Es wird verwendet, um die Verteilung und Eigenschaften von Gamma-Aminobuttersäure-Rezeptoren in neuronalen Kompartimenten zu untersuchen.

Epilepsieforschung: DPNI-gekäfigte GABA wurde in Studien zur Modulation neuronaler Aktivitäten während künstlicher epileptischer Rhythmen verwendet und liefert Einblicke in die Mechanismen der Epilepsie.

5. Wirkmechanismus

DPNI-gekäfigte GABA übt seine Wirkungen durch einen Photoaktivierungsmechanismus aus. Bei Lichteinwirkung wird die Nitroindolingruppe gespalten, wodurch Gamma-Aminobuttersäure freigesetzt wird. Die freigesetzte Gamma-Aminobuttersäure bindet dann an Gamma-Aminobuttersäure-Rezeptoren, hauptsächlich Gamma-Aminobuttersäure-Typ-A-Rezeptoren, was zur Hemmung der neuronalen Aktivität führt. Dieser Mechanismus ermöglicht eine präzise räumliche und zeitliche Kontrolle der Gamma-Aminobuttersäure-Signalgebung in neuronalen Geweben .

Wirkmechanismus

Target of Action

DPNI-caged-GABA primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. They are responsible for mediating the effects of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian brain .

Mode of Action

DPNI-caged-GABA is a nitroindoline-caged GABA . It has similar photochemical properties to MNI-glutamate, including the same quantum yield . It is highly water-soluble and exhibits fast photorelease that is efficient at near-UV and 405 nm wavelengths . Upon exposure to light, the ‘cage’ is rapidly cleaved, releasing the active GABA molecule . This released GABA can then interact with its target GABA-A receptors .

Biochemical Pathways

The released GABA interacts with GABA-A receptors, triggering a series of biochemical reactions. This interaction opens the ion channels, allowing the influx of chloride ions into the neuron . This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential . This process is a key part of the inhibitory neurotransmission in the brain .

Pharmacokinetics

It is known that the compound is highly water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s high water solubility and fast photorelease suggest that it may have good bioavailability .

Result of Action

The activation of GABA-A receptors by the released GABA results in inhibitory neurotransmission . This can lead to a decrease in neuronal excitability and a reduction in the firing of action potentials . Therefore, the overall effect of DPNI-caged-GABA is to modulate neuronal activity and contribute to the regulation of various physiological processes controlled by the nervous system .

Action Environment

The action of DPNI-caged-GABA can be influenced by various environmental factors. For instance, the efficiency of photorelease is dependent on the wavelength of light used . Furthermore, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other substances in the environment . It is noted that dpni-caged-gaba is stable in solution, with an estimated half-life of 98 days in the light .

Biochemische Analyse

Biochemical Properties

DPNI-caged-GABA is involved in modulating neural electrophysiological activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is largely dependent on the specific biochemical reactions in which DPNI-caged-GABA is involved .

Cellular Effects

DPNI-caged-GABA has significant effects on various types of cells and cellular processes. It influences cell function by modulating neural activity . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of DPNI-caged-GABA involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, allowing DPNI-caged-GABA to influence various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DPNI-caged-GABA change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DPNI-caged-GABA vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DPNI-caged-GABA is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

DPNI-caged-GABA is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of DPNI-caged-GABA and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

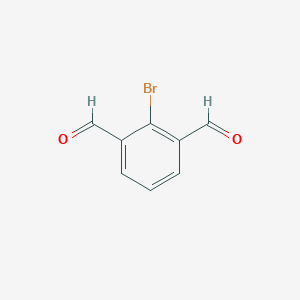

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DPNI-caged-GABA involves the attachment of a nitroindoline group to gamma-aminobutyric acid. The process typically includes the following steps:

Protection of gamma-aminobutyric acid: The amino group of gamma-aminobutyric acid is protected using a suitable protecting group.

Attachment of nitroindoline: The protected gamma-aminobutyric acid is reacted with a nitroindoline derivative under specific conditions to form the caged compound.

Deprotection: The protecting group is removed to yield the final DPNI-caged-GABA compound.

Industrial Production Methods: Industrial production of DPNI-caged-GABA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Reaktionstypen: DPNI-gekäfigte GABA unterliegt hauptsächlich der Photolyse, bei der die Belichtung mit Licht die Nitroindolingruppe spaltet und Gamma-Aminobuttersäure freisetzt. Diese Photoreaktion ist effizient bei nah-ultravioletten und 405 nm-Wellenlängen .

Häufige Reagenzien und Bedingungen:

Reagenzien: Nitroindolinderivate, Schutzgruppen für Gamma-Aminobuttersäure.

Bedingungen: Die Photolyse wird typischerweise mit einem Laser oder einer Lichtquelle durchgeführt, die die gewünschte Wellenlänge emittiert.

Hauptprodukte: Das Hauptprodukt der Photolysereaktion ist freie Gamma-Aminobuttersäure, die dann mit Gamma-Aminobuttersäure-Rezeptoren in neuronalen Geweben interagieren kann .

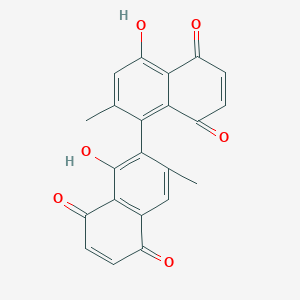

Vergleich Mit ähnlichen Verbindungen

DPNI-gekäfigte GABA wird mit anderen gekäfigten Gamma-Aminobuttersäure-Verbindungen wie Bis-Carboxy-2-Nitrobenzyl-GABA und Nanoliposom-eingekapselter gekäfigter Gamma-Aminobuttersäure verglichen:

Bis-Carboxy-2-Nitrobenzyl-GABA: Diese Verbindung ermöglicht ebenfalls die optische Steuerung von neuronalem Gewebe, hat jedoch ein anderes photochemisches Profil und andere Rezeptor-Interaktions-Eigenschaften.

Nanoliposom-eingekapselte gekäfigte Gamma-Aminobuttersäure: Diese Verbindung verwendet ein Nanoliposom-basiertes Abgabesystem zur Modulation der neuronalen Aktivität.

Einzigartigkeit von DPNI-gekäfigter GABA: DPNI-gekäfigte GABA ist einzigartig aufgrund ihrer schnellen Photofreisetzung und hohen Wasserlöslichkeit, was sie für die Verwendung in der Neurowissenschaftlichen Forschung sehr effizient macht. Ihre Fähigkeit, Gamma-Aminobuttersäure mit minimaler pharmakologischer Interferenz freizusetzen, unterscheidet sie von anderen gekäfigten Gamma-Aminobuttersäure-Verbindungen .

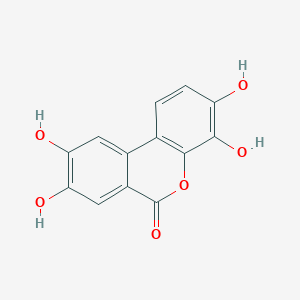

Eigenschaften

IUPAC Name |

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCHBTSDKGMLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

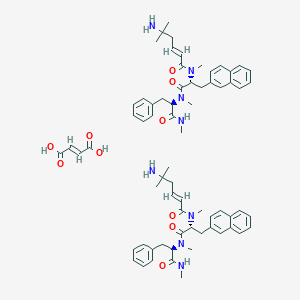

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DPNI-caged GABA allow for the investigation of GABA receptor kinetics and distribution?

A1: DPNI-caged GABA is a photosensitive compound where GABA, the primary inhibitory neurotransmitter in the brain, is rendered inactive by a chemical "cage" (DPNI). Upon exposure to light of a specific wavelength, the DPNI cage is cleaved, rapidly releasing GABA in its active form []. This light-triggered activation allows researchers to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)